Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate
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Overview
Description
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a stable isotope-labeled compound with the molecular formula C17H17D4ClO5 and a molecular weight of 344.82. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies. It is a white solid that is soluble in chloroform and hot ethanol.
Preparation Methods
The synthesis of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate involves several steps. The starting materials typically include diethyl glutarate and 4-chlorophenyl-d4. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation reactions can occur, where the chlorine atom is substituted with other halogens or functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is widely used in scientific research, including:
Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: In metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: For imaging and diagnostic purposes, particularly in studies involving stable isotopes.
Industry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
The mechanism of action of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium-labeled compound allows researchers to trace the metabolic pathways and understand the biochemical transformations it undergoes. The stable isotope labeling provides a non-invasive method to study these processes in vivo.
Comparison with Similar Compounds
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate can be compared with other similar compounds such as:
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate: The non-deuterated version of the compound, which lacks the stable isotope labeling.
Diethyl 2-Aceto-3-(4-bromophenyl)glutarate: A similar compound where the chlorine atom is replaced with a bromine atom.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for metabolic and proteomic research.
Properties
IUPAC Name |
diethyl 2-acetyl-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3/i6D,7D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWIAJXDJOYLJ-YKVCKAMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CC(=O)OCC)C(C(=O)C)C(=O)OCC)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675840 |
Source
|
Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189724-35-3 |
Source
|
Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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